molecular formula C16H12ClNO3 B2794679 Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate CAS No. 85460-06-6

Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate

Cat. No.: B2794679
CAS No.: 85460-06-6
M. Wt: 301.73
InChI Key: ZKISAJHXCFKKHS-PKNBQFBNSA-N
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Description

Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a cyano group at the 2-position, along with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the cyano group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
  • Ethyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate
  • Ethyl (2E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-cyanoprop-2-enoate

Uniqueness

Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-2-20-16(19)11(10-18)9-12-7-8-15(21-12)13-5-3-4-6-14(13)17/h3-9H,2H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKISAJHXCFKKHS-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85460-06-6
Record name ETHYL 3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANOACRYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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